Cobaltate(3-), hexakis(nitrito-O)-, trisodium, (OC-6-11)-

Vue d'ensemble

Description

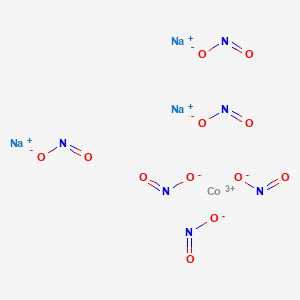

Cobaltate(3-), hexakis(nitrito-O)-, trisodium, (OC-6-11)-, also known as sodium hexanitritocobaltate(III), is a coordination compound with the molecular formula Na₃[Co(NO₂)₆]. It is a complex salt where cobalt is in the +3 oxidation state and is coordinated by six nitrito ligands. This compound is known for its vibrant yellow color and is used primarily in chemical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Sodium hexanitritocobaltate(III) can be synthesized through the reaction of cobalt(II) salts with sodium nitrite in the presence of an oxidizing agent. The typical reaction involves dissolving cobalt(II) chloride in water, followed by the addition of sodium nitrite and an oxidizing agent such as hydrogen peroxide. The reaction mixture is then heated to facilitate the oxidation of cobalt(II) to cobalt(III) and the formation of the hexanitrito complex.

Industrial Production Methods

While the compound is primarily synthesized in laboratory settings for research purposes, industrial production methods would likely involve similar reaction conditions but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and pH.

Analyse Des Réactions Chimiques

Types of Reactions

Sodium hexanitritocobaltate(III) undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: The cobalt center can undergo redox reactions, where cobalt(III) can be reduced to cobalt(II) under certain conditions.

Ligand Substitution Reactions: The nitrito ligands can be substituted by other ligands, such as ammonia or water, leading to the formation of different cobalt complexes.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, hydrazine.

Ligands for Substitution: Ammonia, water, chloride ions.

Major Products Formed

Reduction: Cobalt(II) complexes.

Substitution: Various cobalt complexes with different ligands, such as [Co(NH₃)₆]³⁺ or [Co(H₂O)₆]³⁺.

Applications De Recherche Scientifique

Coordination Chemistry

Sodium hexanitritocobaltate(III) is widely used as a reagent in coordination chemistry. Its ability to undergo redox reactions and ligand substitution makes it valuable for studying:

- Ligand Exchange Reactions : Investigating how different ligands interact with the cobalt center.

- Redox Chemistry : Understanding the electron transfer processes involving cobalt complexes.

Biological Research

The compound has been utilized to study interactions between cobalt complexes and biological molecules, which can provide insights into:

- Metalloproteins : Understanding how cobalt-containing enzymes function.

- Drug Development : Exploring potential therapeutic applications of cobalt complexes in medicinal chemistry.

Analytical Chemistry

Sodium hexanitritocobaltate(III) serves as a reagent for qualitative analysis, particularly in:

- Potassium Ion Detection : It forms insoluble double salts with potassium ions, allowing for quantitative determination.

- Geochemical Analysis : Distinguishing between alkali feldspars and plagioclase feldspars in mineralogy.

Catalytic Applications

In industrial chemistry, sodium hexanitritocobaltate(III) acts as a catalyst in various reactions, including:

- Organic Synthesis : Facilitating chemical transformations that require precise control over redox states.

- Polymerization Reactions : Acting as an initiator or catalyst for polymer formation.

Ligand Substitution Studies

A study investigated the ligand substitution reactions of sodium hexanitritocobaltate(III) with ammonia and water. The results showed that the substitution led to the formation of different cobalt complexes, which were characterized using spectroscopic methods. This research provided insights into the stability and reactivity of cobalt complexes under varying conditions.

Biological Interactions

Research conducted on the interaction of sodium hexanitritocobaltate(III) with various biomolecules revealed its potential role in influencing enzymatic activities. The findings suggested that cobalt complexes could modulate biological pathways, making them candidates for further exploration in drug design.

Potassium Ion Analysis

In geochemical studies, sodium hexanitritocobaltate(III) was employed to differentiate between potassium and ammonium ions in mineral samples. The methodology involved precipitating double salts that were subsequently analyzed gravimetrically. This application demonstrated its utility in environmental monitoring and resource exploration.

Mécanisme D'action

The mechanism by which sodium hexanitritocobaltate(III) exerts its effects is primarily through its ability to undergo redox reactions and ligand exchange. The cobalt center can interact with various molecular targets, facilitating electron transfer and the formation of new coordination complexes. These interactions can influence various chemical and biological pathways, making the compound useful in research and industrial applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

Sodium hexanitritocobaltate(II): Similar structure but with cobalt in the +2 oxidation state.

Potassium hexanitritocobaltate(III): Similar coordination environment but with potassium as the counterion.

Ammonium hexanitritocobaltate(III): Similar coordination environment but with ammonium as the counterion.

Uniqueness

Sodium hexanitritocobaltate(III) is unique due to its specific coordination environment and the presence of sodium as the counterion

Activité Biologique

Cobaltate(3-), hexakis(nitrito-O)-, trisodium, commonly referred to as sodium hexanitritocobaltate(III) (Na₃[Co(NO₂)₆]), is a coordination compound with significant biological and chemical properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Overview of the Compound

- Chemical Formula : Na₃[Co(NO₂)₆]

- Molecular Weight : 403.93 g/mol

- CAS Number : 15079-20-6

- Appearance : Vibrant yellow crystalline powder

- Solubility : Soluble in water, slightly soluble in ethanol

Synthesis and Properties

Sodium hexanitritocobaltate(III) is synthesized by reacting cobalt(II) salts with sodium nitrite in the presence of an oxidizing agent, typically hydrogen peroxide. The oxidation of cobalt(II) to cobalt(III) leads to the formation of the hexanitrito complex. This compound is primarily used in chemical research and has applications in various fields including biology and industry .

The biological activity of sodium hexanitritocobaltate(III) is primarily attributed to its ability to undergo redox reactions and ligand exchange. The cobalt center can interact with various biological molecules, facilitating electron transfer and the formation of new coordination complexes. This interaction can influence biochemical pathways and cellular processes.

Key Mechanisms:

- Redox Reactions : The cobalt ion can be reduced from Co(III) to Co(II), which may alter its biological activity.

- Ligand Substitution : The nitrito ligands can be substituted by other ligands, affecting the compound's reactivity and interaction with biological systems.

Biological Activity

Research indicates that sodium hexanitritocobaltate(III) exhibits several biological activities:

- Antimicrobial Properties : Some studies suggest that cobalt complexes can inhibit the growth of certain bacteria and fungi.

- Enzyme Interaction : Cobalt complexes may interact with enzymes, potentially influencing their activity through competitive inhibition or activation.

- Cellular Effects : Investigations into cell lines have shown that cobalt compounds can induce oxidative stress, leading to apoptosis in certain cancer cells.

Case Studies

-

Antimicrobial Activity :

A study evaluated the antimicrobial effects of sodium hexanitritocobaltate(III) against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at higher concentrations, suggesting potential use as an antimicrobial agent . -

Cytotoxicity in Cancer Cells :

Research on human cancer cell lines demonstrated that sodium hexanitritocobaltate(III) induced apoptosis through oxidative stress mechanisms. The compound increased reactive oxygen species (ROS) levels significantly, leading to cell death . -

Enzyme Inhibition Studies :

Investigations into the inhibition of certain enzymes by sodium hexanitritocobaltate(III) revealed that it could act as a competitive inhibitor for enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders .

Comparative Analysis

To better understand the unique properties of sodium hexanitritocobaltate(III), it is helpful to compare it with similar cobalt complexes:

| Compound Name | Oxidation State | Ligands | Biological Activity |

|---|---|---|---|

| Sodium hexanitritocobaltate(III) | +3 | Nitrito | Antimicrobial, cytotoxic |

| Sodium hexanitritocobaltate(II) | +2 | Nitrito | Limited biological activity |

| Potassium hexanitritocobaltate(III) | +3 | Nitrito | Similar to Na complex |

Propriétés

IUPAC Name |

trisodium;cobalt(3+);hexanitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.6HNO2.3Na/c;6*2-1-3;;;/h;6*(H,2,3);;;/q+3;;;;;;;3*+1/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBNDJQGEZXBCR-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[Na+].[Na+].[Na+].[Co+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoN6Na3O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15079-20-6 (Parent) | |

| Record name | Sodium cobaltinitrite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014649731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90932846 | |

| Record name | Cobalt(3+) sodium nitrite (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90932846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14649-73-1 | |

| Record name | Sodium cobaltinitrite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014649731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobaltate(3-), hexakis(nitrito-.kappa.O)-, sodium (1:3), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt(3+) sodium nitrite (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90932846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.